S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate: is a chemical compound with a complex structure that includes a cyclohexene ring, a methyl group, and an ethanethioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization to introduce the methyl and ethanethioate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different ketones or carboxylic acids, while reduction can lead to alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their role in various biological processes .
Medicine: Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents for treating various diseases .
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
- 6-Hydroxy-3-oxo-α-ionol (Vomifoliol)
Uniqueness: S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
84473-67-6 |
---|---|
Molekularformel |
C12H18O2S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
O-[2-(4-methyl-5-oxocyclohex-3-en-1-yl)propyl] ethanethioate |
InChI |
InChI=1S/C12H18O2S/c1-8-4-5-11(6-12(8)13)9(2)7-14-10(3)15/h4,9,11H,5-7H2,1-3H3 |
InChI-Schlüssel |
YNTLRQDJSRROII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1=O)C(C)COC(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.